molecular formula C8H16O B2913386 1,3-Dimethylcyclohexanol CAS No. 55539-04-3

1,3-Dimethylcyclohexanol

Cat. No. B2913386
CAS RN: 55539-04-3
M. Wt: 128.215
InChI Key: DWUSBTCQAFWLIW-UHFFFAOYSA-N
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Description

1,3-Dimethylcyclohexanol is a chemical compound with the molecular formula C8H16O . It has a molecular weight of 128.2120 .


Synthesis Analysis

The synthesis of 1,3-Dimethylcyclohexanol can be achieved through the Williamson ether synthesis . This process involves the formation of an alkoxide, the formation of an alkyl halide, and the Williamson ether synthesis .


Molecular Structure Analysis

The molecular structure of 1,3-Dimethylcyclohexanol can be represented by the InChI string: InChI=1S/C8H16O/c1-7-4-3-5-8(2,9)6-7/h7,9H,3-6H2,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

1,3-Dimethylcyclohexanol has a density of 0.9±0.1 g/cm3, a boiling point of 174.3±8.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 47.8±6.0 kJ/mol and a flash point of 66.6±10.9 °C .

Scientific Research Applications

Safety and Hazards

1,3-Dimethylcyclohexanol is classified as a flammable liquid (Category 2), and it can cause skin and eye irritation (Categories 2). It may also cause respiratory irritation and drowsiness or dizziness (Category 3) . It’s recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes .

Mechanism of Action

Target of Action

1,3-Dimethylcyclohexanol is a type of alcohol, and its primary targets are the hydroxy-containing carbons in organic compounds . The hydroxy group (-OH) in the alcohol molecule plays a crucial role in its reactions .

Mode of Action

The mode of action of 1,3-Dimethylcyclohexanol primarily involves dehydration reactions to yield alkenes . In the presence of a strong acid, the alcohol acts as a base and protonates into a very acidic alkyloxonium ion . This basic characteristic of alcohol is essential for its dehydration reaction with an acid to form alkenes . The dehydration reaction proceeds by heating the alcohols in the presence of a strong acid, such as sulfuric or phosphoric acid, at high temperatures .

Biochemical Pathways

The biochemical pathways affected by 1,3-Dimethylcyclohexanol are those involved in the formation of alkenes from alcohols . The compound can undergo E1 or E2 mechanisms to lose water and form a double bond . The deprotonated acid (the base) then reacts with the hydrogen adjacent to the carbocation and forms a double bond .

Result of Action

The result of the action of 1,3-Dimethylcyclohexanol is the formation of alkenes through dehydration reactions . This process involves the loss of a water molecule and the formation of a double bond .

Action Environment

The action of 1,3-Dimethylcyclohexanol is influenced by environmental factors such as temperature and the presence of a strong acid . The reaction temperature required for the dehydration of alcohols decreases with increasing substitution of the hydroxy-containing carbon .

properties

IUPAC Name

1,3-dimethylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7-4-3-5-8(2,9)6-7/h7,9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUSBTCQAFWLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethylcyclohexanol

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